Optimized Lipophilicity and Polarity: 2-(2-Methyloxetan-2-yl)ethan-1-amine versus 2-(Oxetan-3-yl)ethan-1-amine
2-(2-Methyloxetan-2-yl)ethan-1-amine exhibits an XLogP3 of -0.1 and a TPSA of 35.3 Ų, indicating a marginally higher lipophilicity than its positional isomer 2-(oxetan-3-yl)ethan-1-amine (XLogP3 -0.5, TPSA 35.3 Ų) [1][2]. The ΔXLogP3 of +0.4 is attributable to the additional methyl substituent and quaternary center, which increases hydrophobicity without expanding polar surface area. This balanced profile positions the compound favorably for membrane permeability while retaining adequate aqueous solubility, a critical attribute for oral bioavailability [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: -0.1; TPSA: 35.3 Ų |
| Comparator Or Baseline | 2-(Oxetan-3-yl)ethan-1-amine: XLogP3: -0.5; TPSA: 35.3 Ų |
| Quantified Difference | ΔXLogP3: +0.4; ΔTPSA: 0 Ų |
| Conditions | PubChem 2025 computed properties (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
The improved lipophilicity without increasing PSA supports enhanced membrane permeability, a key determinant of oral bioavailability and CNS penetration in drug discovery.
- [1] PubChem. 2-(2-Methyloxetan-2-yl)ethan-1-amine (CID 165948627). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Methyloxetan-2-yl_ethan-1-amine View Source
- [2] PubChem. 2-(Oxetan-3-yl)ethan-1-amine (CID 53484518). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-_oxetan-3-yl_ethan-1-amine View Source
- [3] Carreira, E. M.; Fessard, T. C. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66 (18), 12909–12928. DOI: 10.1021/acs.jmedchem.3c01234 View Source
